molecular formula C14H10F3NO3 B1380479 1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene CAS No. 135328-55-1

1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene

Cat. No. B1380479
CAS RN: 135328-55-1
M. Wt: 297.23 g/mol
InChI Key: JNIYURKCAKELEV-UHFFFAOYSA-N
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Description

“1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C14H11F3O . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Synthesis Analysis

The synthesis of “1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene” can be achieved through several methods. One such method involves the use of 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another method involves the chlorination/fluorination sequence, which can be simplified by producing the trichloromethyl aryl ethers without isolation and through in situ conversion into the final trifluoromethyl aryl ethers .


Molecular Structure Analysis

The molecular structure of “1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene” can be analyzed using various techniques such as electron diffraction and spectroscopy supplemented with ab initio calculations . The 3D structure of the molecule can also be viewed using Java or Javascript .

Scientific Research Applications

Synthesis and Material Science

Synthesis of Novel Fluorine-containing Polyetherimide : Yu Xin-hai explored the synthesis of fluorine-containing polyetherimide, starting from compounds similar to 1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene. The study detailed the reaction processes and characterizations, such as FTIR and DSC, to produce novel polyetherimide with promising characteristics for material science applications (Yu Xin-hai, 2010).

Molecular Electronics

Large On-Off Ratios and Negative Differential Resistance : Research by Chen et al. utilized a molecule with a similar nitroamine redox center in the active self-assembled monolayer of an electronic device, demonstrating significant electronic properties such as negative differential resistance and high on-off peak-to-valley ratios (Chen, Reed, Rawlett, & Tour, 1999).

Organic Synthesis and Reactions

Direct Amination and Efficient Synthesis : Tereza Pastýříková and colleagues reported the direct amination of nitro(pentafluorosulfanyl)benzenes, showcasing methods that could be applicable to derivatives of 1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene for synthesizing benzimidazoles, quinoxalines, and benzotriazoles with good yields (Pastýříková, Iakobson, Vida, Pohl, & Beier, 2012).

One-Pot Synthesis and Asymmetric Oxidation : A study by Rodygin et al. described an efficient one-pot method for preparing sulfides containing 2-nitro-4-(trifluoromethyl)benzene, which could be related to the chemical handling and modification of 1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene (Rodygin, Rubtsova, Kutchin, & Slepukhin, 2011).

properties

IUPAC Name

2-nitro-1-phenylmethoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)11-6-7-13(12(8-11)18(19)20)21-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIYURKCAKELEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene

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